molecular formula C11H17Cl2N3O B1402447 6-(Piperidin-3-yl)nicotinamide dihydrochloride CAS No. 1361112-64-2

6-(Piperidin-3-yl)nicotinamide dihydrochloride

Cat. No.: B1402447
CAS No.: 1361112-64-2
M. Wt: 278.18 g/mol
InChI Key: KRGCIMVKZMUWMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’,2’,3’,4’,5’,6’-Hexahydro-[2,3’]bipyridinyl-5-carboxylic acid amide dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hexahydro-bipyridinyl core and a carboxylic acid amide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

1’,2’,3’,4’,5’,6’-Hexahydro-[2,3’]bipyridinyl-5-carboxylic acid amide dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,2’,3’,4’,5’,6’-Hexahydro-[2,3’]bipyridinyl-5-carboxylic acid amide dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bipyridinyl Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bipyridinyl core.

    Introduction of the Carboxylic Acid Amide Group: The carboxylic acid amide group is introduced through a series of reactions, including amidation and subsequent purification steps.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form, typically through treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1’,2’,3’,4’,5’,6’-Hexahydro-[2,3’]bipyridinyl-5-carboxylic acid amide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 1’,2’,3’,4’,5’,6’-Hexahydro-[2,3’]bipyridinyl-5-carboxylic acid amide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1’,2’,3’,4’,5’,6’-Hexahydro-[2,3’]bipyridinyl-5-carboxylic acid: Lacks the amide group but shares the bipyridinyl core.

    1’,2’,3’,4’,5’,6’-Hexahydro-[2,3’]bipyridinyl-5-carboxylic acid methyl ester: Contains a methyl ester group instead of the amide group.

Uniqueness

1’,2’,3’,4’,5’,6’-Hexahydro-[2,3’]bipyridinyl-5-carboxylic acid amide dihydrochloride is unique due to its specific combination of functional groups and its dihydrochloride salt form. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-piperidin-3-ylpyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c12-11(15)9-3-4-10(14-7-9)8-2-1-5-13-6-8;;/h3-4,7-8,13H,1-2,5-6H2,(H2,12,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGCIMVKZMUWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=C(C=C2)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Piperidin-3-yl)nicotinamide dihydrochloride
Reactant of Route 2
6-(Piperidin-3-yl)nicotinamide dihydrochloride
Reactant of Route 3
6-(Piperidin-3-yl)nicotinamide dihydrochloride
Reactant of Route 4
6-(Piperidin-3-yl)nicotinamide dihydrochloride
Reactant of Route 5
6-(Piperidin-3-yl)nicotinamide dihydrochloride
Reactant of Route 6
6-(Piperidin-3-yl)nicotinamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.